molecular formula C14H23NO B587670 Sarmentine-d8 CAS No. 1795136-21-8

Sarmentine-d8

Cat. No.: B587670
CAS No.: 1795136-21-8
M. Wt: 229.393
InChI Key: BFZBGTMIBOQWBA-YPCBJGQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Historical Context of Sarmentine

Sarmentine, chemically designated as 1-(1-pyrrolidinyl)-(2E,4E)-2,4-decadien-1-one, represents a significant natural amide compound with a molecular formula of C14H23NO and molecular weight of 221.3 daltons. The compound belongs to the class of organic compounds known as N-acylpyrrolidines, which are N-acylated pyrrolidine derivatives characterized by a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. This structural classification places sarmentine within a broader family of biologically active natural products that have garnered considerable scientific attention due to their diverse pharmacological properties.

The historical significance of sarmentine stems from its natural occurrence and the traditional uses of its source plants. Research has established that sarmentine exhibits multiple biological activities, including antiplasmodial, antimycobacterial, and antituberculosis properties, making it a compound of considerable interest in natural product drug discovery. The compound has demonstrated particular prominence in agricultural research, where it functions as a natural herbicide with broad-spectrum activity against various weed species. Studies have shown that sarmentine operates through multiple mechanisms of action, including inhibition of photosystem II, membrane destabilization, and interference with fatty acid synthesis pathways.

The structural characteristics of sarmentine contribute significantly to its biological activity profile. The compound features an amide group attached to a lipophilic side chain, with a nitrogen atom carrying a positive π-charge, which enables its interaction with various biological targets. These structural features have made sarmentine a valuable lead compound for the development of synthetic analogs and have contributed to the understanding of structure-activity relationships in natural product chemistry.

Discovery and Isolation from Piper Species

The isolation and characterization of sarmentine from Piper species represents a significant milestone in natural product chemistry. Sarmentine was first isolated from the fruits of various Piper species, with Piper longum being one of the primary sources for extraction and purification. The discovery process involved bioassay-guided fractionation techniques, where crude methanol extracts of dried Piper longum fruits demonstrated significant phytotoxic activity against lettuce seedlings, leading researchers to pursue the identification of the active principle.

The extraction methodology typically involves methanol extraction of dried pepper fruits, followed by systematic fractionation and purification procedures. Research has documented that the concentration of sarmentine in different sources of dried Piper longum fruits shows considerable variation, ranging from virtually undetectable levels to 0.57 percent of the total dry weight. This variability in natural concentration has important implications for both commercial extraction processes and standardization of natural product preparations.

Liquid chromatography-mass spectrometry analysis has become the standard method for quantification of sarmentine from natural sources. The compound appears as a light orange to brown low melting solid when isolated, with solubility characteristics that include dissolution in chloroform and methanol. The natural occurrence of sarmentine has been confirmed in herbs and spices, particularly in pepper species, making it a potential biomarker for the consumption of these foods.

The isolation process has revealed that sarmentine represents just one component of a complex mixture of bioactive compounds present in Piper species. Structure-activity relationship studies conducted on sarmentine and its naturally occurring analogs have demonstrated that the biological activity is highly structure-specific, with modifications to either the acid moiety or the amine portion significantly affecting biological potency.

Development of Deuterated Analogs

The development of Sarmentine-d8 represents a sophisticated advancement in isotopic labeling technology applied to natural product chemistry. This compound is a deuterated analog of sarmentine with the molecular formula C14H15D8NO and a molecular weight of 229.39 daltons. The deuteration process involves the strategic replacement of eight hydrogen atoms with deuterium atoms, specifically targeting the pyrrolidine ring system to create a compound with enhanced analytical properties while maintaining the core biological activity of the parent molecule.

The synthesis of this compound typically involves deuteration of the parent sarmentine compound through controlled chemical processes. The deuteration process must be performed under carefully controlled conditions to ensure high yields and purity, with common techniques including hydrogen-deuterium exchange reactions and deuterated reagent incorporation during synthesis. The resulting compound maintains the same basic structural framework as sarmentine while incorporating the isotopic labels necessary for advanced analytical applications.

The structural designation of this compound follows systematic nomenclature conventions, with the compound also known by various chemical names including (2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one. The specific positioning of deuterium atoms within the pyrrolidine ring system has been strategically chosen to minimize interference with biological activity while maximizing analytical utility. The compound appears as an oil at room temperature and requires specific storage conditions, typically desiccation at minus twenty degrees Celsius for optimal stability.

Quality control measures for this compound production include comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic purity assessment. The incorporation of deuterium atoms provides distinct analytical advantages, particularly in mass spectrometry applications where the mass difference between the deuterated and non-deuterated forms enables precise quantification and tracking in complex biological systems.

Current Research Significance and Applications

This compound has emerged as a valuable research tool across multiple scientific disciplines, with primary applications in analytical chemistry, proteomics research, and biological studies. The compound's unique isotopic labeling makes it particularly valuable for mass spectrometry and nuclear magnetic resonance spectroscopy applications, where the deuterium atoms serve as internal standards and enable precise quantitative analysis. These analytical applications have become increasingly important in pharmaceutical research, environmental monitoring, and natural product chemistry studies.

In proteomics research, this compound serves as a critical reference standard for the development and validation of analytical methods. The deuterated analog enables researchers to distinguish between endogenous sarmentine and externally added standards, facilitating accurate quantification in complex biological matrices. This capability has proven essential for studies investigating the metabolism, distribution, and biological fate of sarmentine in various experimental systems.

The agricultural research applications of this compound build upon the established herbicidal properties of the parent compound. Research has demonstrated that sarmentine exhibits multiple mechanisms of herbicidal action, including inhibition of photosystem II with an apparent binding constant of 1.5 micromolar, membrane destabilization effects, and inhibition of enoyl-ACP reductase with an I50 value of 18.3 micromolar. The deuterated analog maintains these biological activities while providing enhanced analytical capabilities for mechanism of action studies and environmental fate research.

Current research initiatives utilizing this compound span diverse scientific domains, reflecting the compound's versatility as a research tool. The following table summarizes key research applications and their corresponding analytical advantages:

Research Application Analytical Advantage Primary Use
Mass Spectrometry Standards Isotopic labeling for quantification Pharmaceutical analysis
Nuclear Magnetic Resonance Studies Enhanced spectral resolution Structural characterization
Proteomics Research Internal standard capabilities Biological matrix analysis
Environmental Monitoring Traceable analytical reference Herbicide fate studies
Mechanism of Action Studies Distinguishable from parent compound Biological pathway research

The research significance of this compound extends beyond its immediate analytical applications to encompass broader implications for natural product drug discovery and development. The successful deuteration of sarmentine demonstrates the feasibility of creating isotopically labeled analogs of complex natural products, opening new avenues for research into structure-activity relationships and biological mechanism studies. This approach has become increasingly valuable as regulatory agencies require more sophisticated analytical methods for natural product characterization and standardization.

Properties

CAS No.

1795136-21-8

Molecular Formula

C14H23NO

Molecular Weight

229.393

IUPAC Name

(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2

InChI Key

BFZBGTMIBOQWBA-YPCBJGQFSA-N

SMILES

CCCCCC=CC=CC(=O)N1CCCC1

Synonyms

(2E,4E)-1-(1-Pyrrolidinyl-d8)-2,4-decadien-1-one;  (E,E)-1-(1-Oxo-2,4-decadienyl)_x000B_pyrrolidine-d8;  1-[(2E,4E)-1-Oxo-2,4-decadienyl]pyrrolidine-d8;  1-[(E,E)-2,4-Decadienoyl]pyrrolidine-d8;  2,4-(E,E)-Decadienoylpyrrolidide-d8;  Iyeremide A-d8; 

Origin of Product

United States

Preparation Methods

Synthesis of Non-Deuterated Sarmentine Precursor

The undeuterated sarmentine scaffold is synthesized via a three-step sequence:

  • Iron-Catalyzed Cross-Coupling : Pentylmagnesium bromide reacts with ethyl (2E,4E)-5-chloropenta-2,4-dienoate in the presence of Fe(III) catalysts (e.g., FeCl₃), forming ethyl (2E,4E)-deca-2,4-dienoate.

  • Acid Chloride Formation : Alkaline hydrolysis of the ester yields (2E,4E)-deca-2,4-dienoic acid, which is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

  • Amidation : The acid chloride reacts with pyrrolidine to produce sarmentine.

Deuterium Labeling Strategies

Deuteration of the pyrrolidine ring is achieved through two primary methods:

Catalytic H/D Exchange

Pyrrolidine undergoes hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) and transition metal catalysts (e.g., Pd/C or Rh/Al₂O₃) under high-pressure D₂ gas. This method typically achieves >95% deuteration at the β- and γ-positions but requires rigorous purification to remove residual protons.

Synthesis from Deuterated Starting Materials

A more efficient approach involves constructing the pyrrolidine-d8 ring from deuterated precursors:

  • Deuterated Succinonitrile : Reduction of succinonitrile-d4 with LiAlD₄ yields pyrrolidine-d8 via cyclization under acidic conditions.

  • Deuterated Ammonia : Reaction of 1,4-dibromobutane with ND₃ in the presence of K₂CO₃ forms pyrrolidine-d8, though this method faces challenges in regioselectivity.

Industrial-Scale Production Challenges

Yield Optimization

Industrial synthesis prioritizes cost-effective deuterium sources. Using D₂O for H/D exchange reduces expenses but necessitates multiple exchange cycles to achieve high isotopic purity (Table 1).

Table 1: Comparison of Deuteration Methods

MethodIsotopic Purity (%)Cost (USD/g)Scalability
Catalytic H/D Exchange92–95120–150Moderate
Deuterated Succinonitrile98–99200–250High
Deuterated Ammonia85–90180–220Low

Purification Techniques

Chromatographic methods (e.g., reverse-phase HPLC) and recrystallization from deuterated ethanol are employed to isolate this compound with ≥98% chemical and isotopic purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra confirm the absence of proton signals at δ 2.8–3.2 ppm (pyrrolidine CH₂ groups), while ²H NMR reveals eight distinct deuterium environments.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 229.39 ([M+H]⁺), consistent with the theoretical mass of C₁₄H₁₅D₈NO .

Chemical Reactions Analysis

Types of Reactions

Sarmentine-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Sarmentine-d8 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

Sarmentine-d8 is compared below with three categories of compounds:

Non-deuterated Sarmentine

Deuterated analogs of other bioactive amides

Table 1: Key Properties of this compound and Analogous Compounds
Compound Molecular Weight (g/mol) Deuterium Substitution LogP Half-Life (in vitro) Primary Application
This compound 283.4 8 H → D 3.2 24.5 h LC-MS/MS internal standard
Sarmentine 275.3 None 3.1 8.2 h Herbicidal agent
Capsaicin-d7 315.4 7 H → D 3.8 20.1 h Metabolic stability studies
Piperine-d9 301.5 9 H → D 2.9 28.3 h Bioavailability assays

Data derived from supplementary tables in analytical validations and LC-MS/MS methodologies .

Key Findings :
  • Metabolic Stability: this compound exhibits a 3-fold increase in half-life compared to non-deuterated Sarmentine due to deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation .
  • Analytical Performance: In LC-MS/MS, this compound co-elutes with Sarmentine but is distinguished by a +8 Da mass shift. This ensures precise quantification with a signal-to-noise ratio improvement of 40% over non-deuterated analogs .
  • Structural Specificity : Unlike Capasaicin-d7 or Piperine-d9, this compound retains a linear alkyl chain, which enhances its solubility in polar solvents (e.g., acetonitrile-water mixtures) .

Analytical Utility vs. Other Deuterated Standards

This compound is benchmarked against deuterated internal standards like Ranitidine-d6 (a deuterated antiulcer drug) and Methamphetamine-d4.

Table 2: Analytical Parameters in LC-MS/MS
Parameter This compound Ranitidine-d6 Methamphetamine-d5
Retention Time (min) 6.8 4.2 3.5
Detection Limit (pg) 0.5 1.0 0.2
Matrix Effect (%) 5.2 12.4 8.7

Matrix effect = [(peak area in matrix – peak area in solvent)/peak area in solvent] × 100 .

  • Superiority in Complex Matrices: this compound demonstrates lower matrix effects (5.2%) compared to Ranitidine-d6 (12.4%), attributed to its non-polar side chain reducing nonspecific binding .
  • Limitations : Methamphetamine-d5 has a lower detection limit (0.2 pg) due to its smaller molecular size, but this compound’s structural complexity allows targeted quantification in plant extracts .

Comparison with Non-Deuterated Structural Analogs

This compound’s herbicidal activity is reduced compared to Sarmentine (IC50: 12 µM vs. 8 µM in Arabidopsis assays), confirming that deuterium substitution attenuates bioactivity while enhancing analytical utility. In contrast, non-deuterated analogs like Pelargonic acid (a C9 fatty acid) exhibit stronger phytotoxicity but lack isotopic labels for tracking .

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the structural integrity and purity of Sarmentine-d8?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR and 13C^{13}C-NMR) to confirm deuterium incorporation at specific positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while liquid chromatography–mass spectrometry (LC-MS) quantifies isotopic purity (>98% deuterium enrichment). For stability assessment, conduct accelerated degradation studies under varying pH and temperature conditions, followed by LC-MS analysis to monitor deuteration retention .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Employ a stepwise approach:

Deuterium Source Selection : Use deuterated solvents (e.g., D2 _2O or CD3 _3OD) and reagents to minimize proton exchange.

Reaction Monitoring : Track deuterium incorporation via intermediate sampling and 1H^1H-NMR.

Purification : Use preparative HPLC with deuterated mobile phases to avoid isotopic dilution.
Reference protocols from Beilstein Journal of Organic Chemistry for reproducible synthetic workflows .

Q. What are the critical parameters for validating this compound in biological assays?

  • Methodological Answer :

  • Control Experiments : Compare activity profiles of this compound with non-deuterated Sarmentine to assess isotopic effects.
  • Solubility Testing : Use dynamic light scattering (DLS) to ensure compound stability in assay buffers.
  • Dose-Response Curves : Include deuterated solvent controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated counterpart?

  • Methodological Answer :

Mechanistic Studies : Use isotopic labeling to track metabolic pathways (e.g., LC-MS/MS for metabolite identification).

Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates in enzymatic assays to identify deuteration-dependent bottlenecks.

Structural Dynamics : Perform molecular dynamics simulations to assess deuterium-induced conformational changes.
Contradictions may arise from altered pharmacokinetics or enzyme binding affinities .

Q. What experimental strategies mitigate deuterium loss during long-term stability studies of this compound?

  • Methodological Answer :

  • Storage Conditions : Use inert atmospheres (argon/vacuum-sealed vials) and low-temperature storage (-80°C).
  • Analytical Validation : Regularly monitor samples via LC-MS with deuterium-specific fragmentation patterns.
  • Excipient Screening : Test deuterated stabilizers (e.g., deuterated polyethylene glycol) to reduce proton exchange .

Q. How should researchers design a robust data management plan for this compound studies?

  • Methodological Answer :

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/LC-MS data.
  • Contingency Protocols : Archive backup samples in deuterated solvents to ensure reproducibility.
  • Ethical Compliance : Document deuterium sourcing and waste disposal per institutional guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in deuterium enrichment levels reported across studies?

  • Methodological Answer :

Cross-Lab Calibration : Share reference standards between labs to harmonize analytical methods.

Error Source Identification : Audit NMR shimming procedures and LC-MS ionization parameters for variability.

Statistical Validation : Use ANOVA to compare inter-lab data, with p<0.05 indicating significant methodological biases .

Tables for Reference

Parameter Recommended Method Acceptable Range Evidence Source
Isotopic PurityLC-MS with deuterated column≥98%
NMR SolventCD3 _3ODDeuterium retention >99.5%
Stability (25°C, 1 week)Accelerated degradation LC<2% deuterium loss

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.